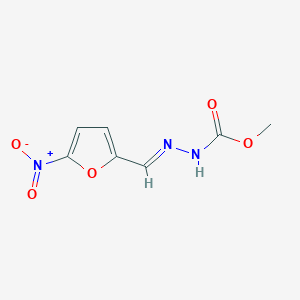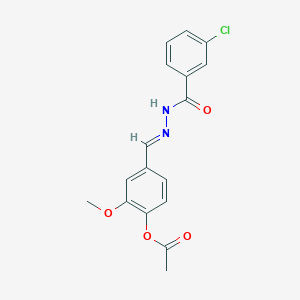![molecular formula C24H28N2O6S2 B323793 METHYL 2-(5-{[3-(METHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B323793.png)
METHYL 2-(5-{[3-(METHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is a complex organic compound with a molecular formula of C24H28N2O6S2 and an average mass of 504.619 Da . This compound features a unique structure that includes a hexanediyl core with imino and carboxylate functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the hexanediyl core, followed by the introduction of imino groups and the cyclopenta[b]thiophene moiety. The final step involves esterification to form the dimethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
科学的研究の応用
Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
- Dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
Uniqueness
The uniqueness of dimethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) lies in its specific structural features, such as the hexanediyl core and the presence of both imino and carboxylate groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C24H28N2O6S2 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
methyl 2-[[6-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-6-oxohexanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H28N2O6S2/c1-31-23(29)19-13-7-5-9-15(13)33-21(19)25-17(27)11-3-4-12-18(28)26-22-20(24(30)32-2)14-8-6-10-16(14)34-22/h3-12H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
MHGCACNARSBZHG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
正規SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B323712.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(2,4-dichlorophenoxy)butanohydrazide](/img/structure/B323713.png)

![2-phenyl-N-{2-[(phenylacetyl)amino]cyclohexyl}acetamide](/img/structure/B323716.png)


![ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate](/img/structure/B323719.png)
![(6E)-3-(diethylamino)-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323724.png)
![methyl 5-benzyl-4-methyl-2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiophene-3-carboxylate](/img/structure/B323725.png)
![3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA](/img/structure/B323726.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323730.png)
![3-chloro-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323731.png)
![3-chloro-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323733.png)

